molecular formula C23H18O5 B11153018 ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate

ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate

Cat. No.: B11153018
M. Wt: 374.4 g/mol
InChI Key: DYXMZXRAVJDQAS-UHFFFAOYSA-N
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Description

Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate is a coumarin derivative characterized by a benzo[h]chromen core substituted with a phenyl group at position 4 and an ethoxycarbonylmethoxy group at position 5. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their applications in optical materials .

The synthesis of this compound typically involves alkylation of 7-hydroxy-4-phenylcoumarin with ethyl bromoacetate under basic conditions. For example, a yield of 78% was achieved by refluxing with potassium carbonate in acetone, followed by purification via silica chromatography . Alternative methods using dry DMF and potassium carbonate at 80°C reported higher yields (81–82%), highlighting optimization in reaction conditions . Crystallographic studies reveal a nearly planar fused-ring system (r.m.s. deviation = 0.016 Å) stabilized by O–H···O hydrogen bonds, forming C(8) chains and undulating sheets in the crystal lattice .

Properties

Molecular Formula

C23H18O5

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-(2-oxo-4-phenylbenzo[h]chromen-7-yl)oxyacetate

InChI

InChI=1S/C23H18O5/c1-2-26-22(25)14-27-20-10-6-9-17-16(20)11-12-18-19(13-21(24)28-23(17)18)15-7-4-3-5-8-15/h3-13H,2,14H2,1H3

InChI Key

DYXMZXRAVJDQAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

  • Temperature : 80–120°C for 6–24 hours.

Mechanism : The hydroxyl group at position 7 of the chromenone acts as a nucleophile, displacing the halide from ethyl bromoacetate (SN₂ pathway).

Typical Procedure :

  • 7-Hydroxy-4-phenyl-2H-benzo[h]chromen-2-one (10 mmol) and K₂CO₃ (15 mmol) are suspended in DMF (30 mL).

  • Ethyl bromoacetate (12 mmol) is added dropwise under nitrogen.

  • The mixture is stirred at 80°C for 12 hours, cooled, and filtered.

  • The product is purified via column chromatography (ethyl acetate/hexane, 1:3).

Yield : 65–78%.

Alternative Acylation Routes

Acyl Chloride Intermediate

A two-step protocol involves generating an acyl chloride intermediate:

  • Step 1 : React 7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one with chloroacetyl chloride in DCM/Et₃N (0°C, 2 h) to form 7-chloroacetoxy-4-phenyl-2H-benzo[h]chromen-2-one.

  • Step 2 : Ethanolysis with ethanol in refluxing toluene (6 h) yields the target ester.

Advantages : Higher regioselectivity (≥90%).
Yield : 70–82%.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

  • 7-Hydroxy-4-phenyl-2H-benzo[h]chromen-2-one, ethyl glycolate, DEAD, and PPh₃ are stirred in THF (0°C → RT, 24 h).

  • Purification by recrystallization (ethanol/water).

Yield : 58–65%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Conditions :

  • Ethyl bromoacetate (1.2 equiv.), K₂CO₃ (2 equiv.), DMF.

  • Microwave: 150 W, 100°C, 30 minutes.

Yield : 85–90%.

Advantages :

  • 8-fold reduction in reaction time vs. conventional heating.

  • Minimal side products (e.g., di-alkylation <5%).

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors:

Setup :

  • Reactor Type : Tubular (stainless steel, 10 mL volume).

  • Residence Time : 20 minutes.

  • Conditions : 100°C, 10 bar pressure.

Yield : 92–95%.

Benefits :

  • Consistent product quality (purity >99%).

  • Scalability (10 g/hour throughput).

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Scalability
Classical O-Alkylation65–786–24 h95–98Moderate
Acyl Chloride Route70–828 h97–99High
Mitsunobu Reaction58–6524 h90–93Low
Microwave-Assisted85–900.5 h98–99Moderate
Continuous Flow92–950.33 h>99High

Mechanistic Considerations

Steric and Electronic Effects

  • The 7-hydroxy group in chromenone is highly nucleophilic due to conjugation with the carbonyl at position 2.

  • Ethyl bromoacetate ’s reactivity is enhanced by the electron-withdrawing ester group, facilitating SN₂ displacement.

Side Reactions

  • Di-alkylation : Occurs if excess alkylating agent is used (mitigated by stoichiometric control).

  • Ester Hydrolysis : Avoid aqueous workup at high pH to prevent cleavage.

Purification Strategies

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >98% purity.

  • Recrystallization : Ethanol/water mixtures yield crystals with mp 148–150°C.

Industrial Production Insights

Large-scale synthesis prioritizes:

  • Cost-Efficiency : Ethyl bromoacetate (~$50/kg) vs. chloroacetyl chloride (~$75/kg).

  • Waste Management : DMF recovery via distillation reduces environmental impact.

Emerging Techniques

Photocatalytic Alkylation

Preliminary studies using Ru(bpy)₃²⁺ under blue LED light show 72% yield in 2 hours.

Biocatalytic Routes

Lipase-catalyzed transesterification (Candida antarctica) achieves 55% yield but requires further optimization .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s chromene core is known for its biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. This interaction can lead to anti-inflammatory, antioxidant, and anticancer effects .

Comparison with Similar Compounds

Table 3: Crystallographic and Stability Data

Compound Name Planarity (r.m.s. deviation) Hydrogen Bonding Thermal Stability Reference
Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate 0.016 Å O–H···O chains along [100] direction High
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate 0.002 Å Similar O–H···O interactions Moderate
4-Methyl-2-oxo-2H-chromen-7-yl phenoxyacetate N/R Likely weaker interactions due to phenoxy Moderate

Key Observations:

  • Planarity : The benzo[h]chromen core in the target compound is highly planar, promoting stacking interactions critical for optical applications .
  • Stability: Hydrogen-bonded networks (e.g., ) enhance thermal stability compared to non-planar derivatives (e.g., phenoxyacetate in ).

Biological Activity

Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound has a complex structure characterized by a benzochromene moiety. Its molecular formula is C20H18O5C_{20}H_{18}O_5, and its structure can be represented as follows:

Ethyl 2 oxo 4 phenyl 2H benzo h chromen 7 yl oxy acetate\text{Ethyl 2 oxo 4 phenyl 2H benzo h chromen 7 yl oxy acetate}

This compound exhibits properties typical of flavonoids, including antioxidant activity, anti-inflammatory effects, and potential neuroprotective roles.

1. Antioxidant Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where the IC50 values provide insight into the potency of these compounds.

CompoundIC50 (µM)Assay Type
This compound31.52DPPH
Reference Compound198.41DPPH

These results suggest that the compound effectively scavenges free radicals, thus protecting cells from oxidative stress.

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. The inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.

ActivityIC50 (µM)
AChE Inhibition3.0

Additionally, the compound has demonstrated protective effects against hydrogen peroxide-induced cell damage in neuronal cell lines (PC12 cells), indicating its potential as a therapeutic agent in neurodegenerative diseases.

3. Antimicrobial Properties

Coumarin derivatives are also recognized for their antimicrobial activity. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study on Neuroprotection

A study published in a peer-reviewed journal focused on the neuroprotective effects of this compound in PC12 cells exposed to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls.

Study on Antioxidant Activity

Another study evaluated the antioxidant capacity of several coumarin derivatives, including ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yloxy]acetate. The findings indicated that this compound had a stronger antioxidant effect compared to traditional antioxidants like vitamin C.

The biological activities of ethyl [(2-oxo-4-pheny1–2H-benzo[h]chromen–7-yloxy]acetate can be attributed to several mechanisms:

  • Free Radical Scavenging : The structure allows it to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : By inhibiting enzymes like AChE, it enhances neurotransmitter levels and improves cognitive function.
  • Metal Chelation : Coumarins can chelate metal ions, potentially reducing metal-induced oxidative stress in neuronal tissues.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via O-acylation reactions, typically involving 7-hydroxy-4-phenylbenzochromenone and ethyl bromoacetate in the presence of a base (e.g., potassium carbonate). Optimization includes solvent selection (e.g., acetone or ethanol under reflux), reaction time (12–24 hours), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>75%) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the ester group and chromene core.
  • Mass spectrometry (HRMS) for molecular weight verification (402.4 g/mol).
  • HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%).
  • FT-IR to identify carbonyl (C=O, ~1750 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Q. What structural features of this compound influence its reactivity in synthetic chemistry?

  • Methodological Answer : The chromene core’s conjugated π-system enhances electrophilic substitution reactivity at the 7-position. The ethyl acetate side chain facilitates nucleophilic acyl substitution, enabling derivatization (e.g., hydrolysis to carboxylic acids). Steric hindrance from the phenyl group at position 4 directs regioselectivity in further reactions .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) elucidate the compound’s conformational stability?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement reveals planarity of the benzochromene system (r.m.s. deviation <0.02 Å) and torsional angles of the acetate group. Hydrogen-bonding networks (e.g., O–H···O interactions) stabilize the crystal lattice, which can be correlated with solubility and stability in biological assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, dose ranges). Mitigation strategies include:

  • Dose-response studies (IC₅₀ determination) to establish potency thresholds.
  • Comparative structural analysis with analogs (e.g., trifluoromethyl or methoxy substitutions) to isolate pharmacophore contributions .

Q. How does the compound interact with specific biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (KD values). Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets in kinases or hydrophobic cavities in GPCRs, validated via mutagenesis studies .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines):

  • Forced degradation (acid/base hydrolysis, oxidative stress) monitored via HPLC.
  • Thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C).
  • pH-rate profiling to identify degradation pathways (e.g., ester hydrolysis at pH <3) .

Q. How can comparative studies with structural analogs guide SAR (Structure-Activity Relationship) development?

  • Methodological Answer : Design analogs with systematic substitutions (e.g., replacing phenyl with fluorophenyl or altering ester chain length). Evaluate changes in:

  • Lipophilicity (logP via shake-flask method).
  • Bioactivity (e.g., COX-2 inhibition for anti-inflammatory effects).
  • Metabolic stability (microsomal incubation assays) .

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